2-((3-(tert-Butyl)phenyl)amino)benzoic acid
Overview
Description
2-((3-(tert-Butyl)phenyl)amino)benzoic acid is an organic compound with the molecular formula C17H19NO2. It is a derivative of benzoic acid, where the amino group is substituted with a 3-(tert-butyl)phenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to interact with various biochemical pathways, potentially influencing processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The compound’s molecular weight (26934) suggests that it may have suitable properties for absorption and distribution in the body .
Result of Action
The compound’s potential interactions with various enzymes and receptors suggest that it may influence a range of cellular processes .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of benzylic compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound can undergo various chemical reactions, which could potentially influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid typically involves the reaction of 3-(tert-butyl)aniline with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-((3-(tert-Butyl)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-((3-(tert-Butyl)phenyl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-((3-(tert-Butyl)phenyl)amino)benzoic acid: Unique due to its tert-butyl group, which imparts specific steric and electronic properties.
2-((3-Methylphenyl)amino)benzoic acid: Similar structure but with a methyl group instead of tert-butyl.
2-((3-Phenyl)amino)benzoic acid: Lacks the tert-butyl group, leading to different reactivity and properties.
Uniqueness
The presence of the tert-butyl group in this compound makes it unique compared to its analogs. This group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. Additionally, the tert-butyl group can influence the compound’s solubility and stability .
Properties
IUPAC Name |
2-(3-tert-butylanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNQTSWLMWSBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469158 | |
Record name | 2-(3-tert-Butylanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-54-6 | |
Record name | 2-(3-tert-Butylanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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